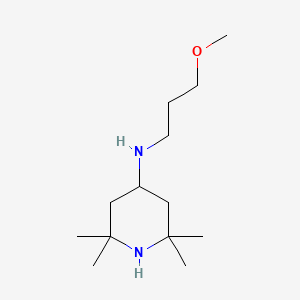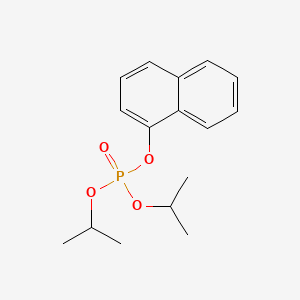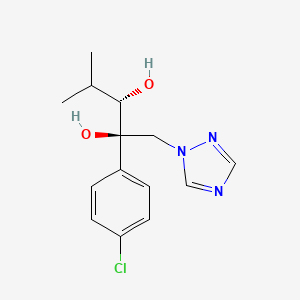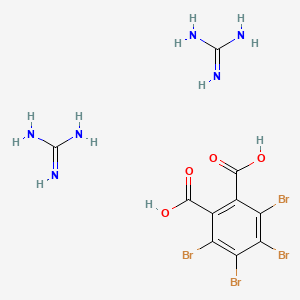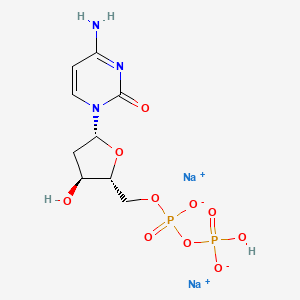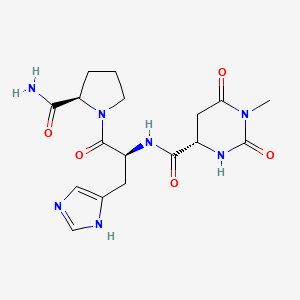
2-(2,2-Diethoxy-1-methylethylidene)-1,1,1-trimethyl-1lambda(5)-diazane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Diethoxy-1-methylethylidene)-1,1,1-trimethyl-1lambda(5)-diazane is a chemical compound with the molecular formula C10H23N2O2. It is known for its unique structure and properties, which make it a subject of interest in various scientific fields .
Vorbereitungsmethoden
The synthesis of 2-(2,2-Diethoxy-1-methylethylidene)-1,1,1-trimethyl-1lambda(5)-diazane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazinium salts with diethoxy compounds under specific temperature and pressure conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Analyse Chemischer Reaktionen
2-(2,2-Diethoxy-1-methylethylidene)-1,1,1-trimethyl-1lambda(5)-diazane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(2,2-Diethoxy-1-methylethylidene)-1,1,1-trimethyl-1lambda(5)-diazane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Research studies explore its potential biological activities and interactions with biomolecules.
Medicine: Investigations are ongoing to determine its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2,2-Diethoxy-1-methylethylidene)-1,1,1-trimethyl-1lambda(5)-diazane involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(2,2-Diethoxy-1-methylethylidene)-1,1,1-trimethyl-1lambda(5)-diazane include:
Ethanamine, N-(2,2-diethoxy-1-methylethylidene)-2-ethoxy-: This compound shares structural similarities and may exhibit comparable chemical properties.
Cyclopropane, (2,2-dimethoxy-1-methylethylidene)-: Another structurally related compound with distinct chemical behaviors.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity, which differentiates it from these similar compounds .
Eigenschaften
CAS-Nummer |
18955-85-6 |
|---|---|
Molekularformel |
C10H23N2O2+ |
Molekulargewicht |
203.30 g/mol |
IUPAC-Name |
[(Z)-1,1-diethoxypropan-2-ylideneamino]-trimethylazanium |
InChI |
InChI=1S/C10H23N2O2/c1-7-13-10(14-8-2)9(3)11-12(4,5)6/h10H,7-8H2,1-6H3/q+1/b11-9- |
InChI-Schlüssel |
KGQNFXXUJCJEON-LUAWRHEFSA-N |
Isomerische SMILES |
CCOC(/C(=N\[N+](C)(C)C)/C)OCC |
Kanonische SMILES |
CCOC(C(=N[N+](C)(C)C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




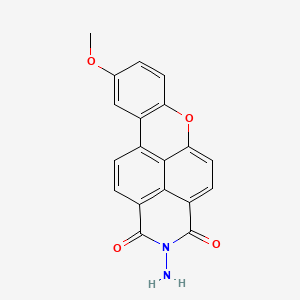
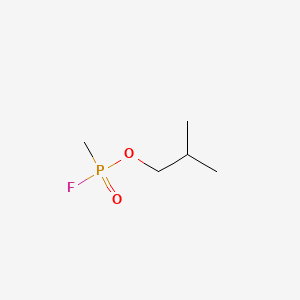
![Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]-](/img/structure/B15179318.png)
